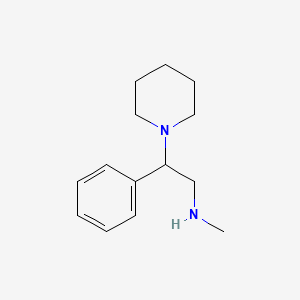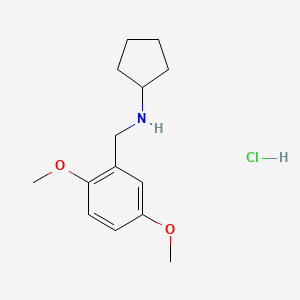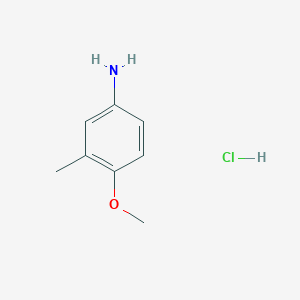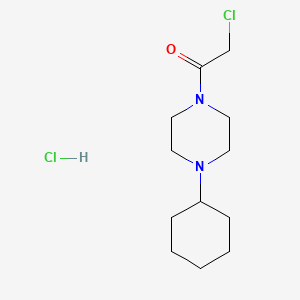![molecular formula C13H17BrN2O2 B1390079 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamid CAS No. 1138443-69-2](/img/structure/B1390079.png)
3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamid
Übersicht
Beschreibung
“3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide” is a compound used for proteomics research . It has a molecular formula of C13H17BrN2O2 and a molecular weight of 313.2 .
Molecular Structure Analysis
This compound contains a total of 35 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also has 1 six-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .Wissenschaftliche Forschungsanwendungen
Synthese von antimikrobiellen Wirkstoffen
Forscher haben die Verwendung dieser Verbindung bei der Synthese neuartiger antimikrobieller Wirkstoffe untersucht. Ihre Einarbeitung in α-Aminophosphonat-Derivate hat sich als vielversprechend für die Entwicklung neuer Medikamente mit antimikrobiellen Eigenschaften erwiesen, insbesondere gegen grampositive und gramnegative Bakterienstämme .
Synthese heterocyclischer Verbindungen
Die Verbindung ist ein Schlüsselvorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Strukturen sind in der pharmazeutischen Chemie aufgrund ihres Vorkommens in vielen Arzneimitteln von Bedeutung. Insbesondere die Bromoacetylgruppe ist ein vielseitiger Baustein zur Herstellung polyfunktionalisierter heterocyclischer Systeme .
Studien zur biologischen Aktivität
Aufgrund ihrer strukturellen Merkmale wird diese Verbindung zur Untersuchung biologischer Aktivitäten wie Antiproliferations- und antimikrobieller Aktivitäten eingesetzt. Sie ist ein Ausgangspunkt für die Synthese bioaktiver heterocyclischer Gerüste, die für die Wirkstoffforschung und -entwicklung von Bedeutung sind .
Anwendungen in der analytischen Chemie
In der analytischen Chemie wird diese Verbindung zur Entwicklung fluoreszierender Sensoren verwendet. Diese Sensoren basieren auf polyfunktionalen Cumarin-Plattformen und dienen zum Nachweis verschiedener bioaktiver Elemente und Umweltverschmutzer .
Entwicklung von Antimykotika
Die Verbindung hat bei der Entwicklung von Antimykotika hervorragende Ergebnisse gezeigt. Ihre Derivate wurden auf antifungale Hemmung getestet, wobei sich herausstellte, dass bestimmte Modifikationen zu Verbindungen mit signifikanten antifungalen Eigenschaften führen können .
Wirkmechanismus
The mechanism of action of 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide is not yet fully understood. However, it is believed that 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide acts as an inhibitor of enzymes, such as cytochrome P450 and proteases. In addition, 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide has been shown to inhibit the activity of certain transporters, such as the MDR1 transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide are not yet fully understood. However, it has been shown to have inhibitory effects on enzymes and transporters, as well as to have an effect on the metabolism of drugs. In addition, 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide has been shown to have an effect on the expression of certain genes, such as those involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide in lab experiments include its versatility and its ability to be synthesized in a variety of ways. It is also relatively easy to purify and can be stored for long periods of time. The main limitation of using 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide in lab experiments is the lack of knowledge about its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
For 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide research include further exploration of its mechanism of action and biochemical and physiological effects, as well as its potential applications in drug discovery, drug metabolism, and biochemistry. In addition, further research could be conducted on the synthesis of 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide, and its potential uses in other areas of scientific research. Finally, further research could be conducted on the potential therapeutic applications of 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide, such as its use as an inhibitor of enzymes and transporters, or its use as an activator of certain genes.
Eigenschaften
IUPAC Name |
3-[3-[(2-bromoacetyl)amino]phenyl]-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-16(2)13(18)7-6-10-4-3-5-11(8-10)15-12(17)9-14/h3-5,8H,6-7,9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHKPSFNDHEYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207347 | |
| Record name | 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1138443-69-2 | |
| Record name | 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride](/img/structure/B1390000.png)

![4-[4-(Sec-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1390002.png)

![4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline](/img/structure/B1390007.png)


![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride](/img/structure/B1390012.png)




